O-(Desisopropyl) bisoprolol acid

Pharmaceutical impurity profiling LC-MS/MS method development Reference standard characterization

O-(Desisopropyl) bisoprolol acid, systematically named 2-((4-(2-hydroxy-3-(isopropylamino)propoxy)benzyl)oxy)acetic acid, is a racemic carboxylic acid metabolite of the cardioselective β1-adrenoceptor antagonist bisoprolol. It is formed in vivo by CYP2D6- and CYP3A4-mediated O-deisopropylation followed by oxidation, representing the major human urinary metabolite, accounting for 15–20% of an administered dose.

Molecular Formula C15H23NO5
Molecular Weight 297.35 g/mol
CAS No. 109791-19-7
Cat. No. B3319350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(Desisopropyl) bisoprolol acid
CAS109791-19-7
Molecular FormulaC15H23NO5
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)COCC(=O)O)O
InChIInChI=1S/C15H23NO5/c1-11(2)16-7-13(17)9-21-14-5-3-12(4-6-14)8-20-10-15(18)19/h3-6,11,13,16-17H,7-10H2,1-2H3,(H,18,19)
InChIKeyZEAYEMJBEYLWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(Desisopropyl) Bisoprolol Acid (CAS 109791-19-7): A Defined Bisoprolol Metabolite and Pharmacopoeial Impurity Reference Standard


O-(Desisopropyl) bisoprolol acid, systematically named 2-((4-(2-hydroxy-3-(isopropylamino)propoxy)benzyl)oxy)acetic acid, is a racemic carboxylic acid metabolite of the cardioselective β1-adrenoceptor antagonist bisoprolol [1][2]. It is formed in vivo by CYP2D6- and CYP3A4-mediated O-deisopropylation followed by oxidation, representing the major human urinary metabolite, accounting for 15–20% of an administered dose [3][4]. In pharmaceutical quality control contexts, it is catalogued as Bisoprolol Impurity 18 and supplied as a fully characterized reference standard compliant with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) guidelines for analytical method development, validation, and ANDA submissions [5].

Why Bisoprolol Reference Standards Cannot Be Interchanged: The Critical Distinction of O-(Desisopropyl) Bisoprolol Acid


Within bisoprolol's impurity and metabolite landscape, O-(desisopropyl) bisoprolol acid occupies a unique structural and functional niche that precludes substitution by its closest analogs. Unlike the alcohol precursor Des O-isopropyl bisoprolol (CAS 109791-18-6), which lacks the terminal carboxylic acid moiety, or the structurally distinct Bisoprolol Carboxylic Acid Impurity (CAS 72570-70-8) bearing the acid directly on the aromatic ring, this compound features a benzyloxy-acetic acid motif that dictates distinct chromatographic retention, ionization behavior, and MS/MS fragmentation patterns essential for selective quantification in complex biological and pharmaceutical matrices [1][2]. Moreover, the compound's formation exhibits stereoselective kinetics—with human CYP2D6 showing an intrinsic clearance RS ratio of 1.50—meaning that the relative abundance of this metabolite versus its enantiomeric counterpart is enzyme-dependent and cannot be mimicked by achiral analogs [3]. For ANDA filers implementing Ph. Eur. or USP monograph methods for bisoprolol fumarate, the use of an improperly characterized or structurally mismatched impurity reference standard risks failing system suitability criteria, particularly resolution between bisoprolol and specified impurities, which the Ph. Eur. method demonstrated as superior to the USP method [4].

O-(Desisopropyl) Bisoprolol Acid: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation from the Alcohol Precursor (Des O-Isopropyl Bisoprolol) via Carboxylic Acid Moiety

O-(Desisopropyl) bisoprolol acid (CAS 109791-19-7) is distinguished from its direct biosynthetic precursor Des O-isopropyl bisoprolol (CAS 109791-18-6) by oxidation of the terminal hydroxymethyl group to a carboxylic acid. The mass difference between the two compounds is 14 Da (MW 297.35 vs. 283.37), corresponding to the formal replacement of -CH2OH with -COOH [1][2]. This structural modification alters key properties: the carboxylic acid confers a pKa of approximately 4.0–4.5 (typical for aryloxyacetic acids), enabling differential extraction and chromatographic retention under ion-exchange or reversed-phase conditions at acidic pH, whereas the alcohol precursor remains neutral .

Pharmaceutical impurity profiling LC-MS/MS method development Reference standard characterization

Metabolic Abundance: Major Circulating Metabolite at 15–20% of Administered Dose in Humans

In human pharmacokinetic studies with radiolabeled bisoprolol-14C, the O-desisopropyl bisoprolol acid (the carboxylic acid metabolite formed by O-dealkylation and subsequent oxidation) was identified as the major metabolite, accounting for 15–20% of the total administered dose excreted in urine [1][2]. In contrast, the alcohol intermediate (Des O-isopropyl bisoprolol) and other phase I metabolites were present at substantially lower abundances (<5% each) [3]. This quantitative predominance is consistent across species, though the fraction of unchanged bisoprolol varies: approximately 50–60% excreted unchanged in humans, 30–40% in dogs, and approximately 10% in rats and monkeys [4].

Pharmacokinetics Drug metabolism In vivo metabolite quantification

Stereoselective Formation Kinetics: Intrinsic Clearance RS Ratio of 1.50 by Human CYP2D6

The O-deisopropylation of bisoprolol enantiomers to yield the O-desisopropyl metabolite is stereoselective. Using human recombinant CYP2D6, the intrinsic clearance (Vmax/Km) for R-(+)-bisoprolol was 1.50-fold higher than that for S-(−)-bisoprolol [1]. In dog liver microsomes, the RS ratios were 1.34 (high-affinity component) and 1.65 (low-affinity component), with high-affinity oxidation dependent on CYP2D [2]. By contrast, human recombinant CYP3A4 showed no stereoselective difference (RS ratio ≈ 1.0) [1][2]. This enzyme- and species-dependent stereoselectivity directly influences the enantiomeric composition of the resulting O-desisopropyl bisoprolol acid in biological samples.

Enzyme kinetics Stereoselective metabolism CYP2D6 polymorphism

Regulatory Compliance: EP and USP Traceability Distinguishes This Reference Standard from Uncharacterized Impurity Preparations

O-(Desisopropyl) bisoprolol acid is commercially supplied as Bisoprolol Impurity 18 with detailed characterization data (1H-NMR, 13C-NMR, HRMS, HPLC purity ≥95%) and traceability against pharmacopoeial standards (USP or EP) [1][2]. In the Ph. Eur. monograph for bisoprolol fumarate, the chromatographic system suitability test specifies resolution criteria between the bisoprolol peak and specified impurities (A, E, G), and the method demonstrated superior resolution compared to the USP monograph, which failed to produce complete resolution between bisoprolol and impurity peaks in certain conditions [3]. Although this specific compound (Impurity 18) may not be a named EP impurity in the monograph, its characterization according to EP-compliant protocols ensures its suitability as an unspecified impurity reference standard, with quantitation limits of not more than 0.10% for any unspecified impurity per ICH Q3A guidelines [3][4].

ANDA filing Pharmacopoeial reference standard Method validation (AMV)

Synthetic Provenance and Independent Characterization via WADA-Funded Doping Control Research

O-(Desisopropyl) bisoprolol was independently synthesized, purified, and characterized by chromatographic and spectroscopic methods as part of a WADA (World Anti-Doping Agency)-funded research project at the University of Helsinki [1][2]. This synthesis provides a fully authenticated reference material distinct from commercial impurity preparations, with published characterization data including high-resolution mass spectrometry and NMR confirmation. The same compound is used as a doping control metabolite marker for bisoprolol abuse in sport, where its presence in urine at specific concentration thresholds is used to distinguish therapeutic use from illicit administration patterns [1].

Doping analysis Metabolite synthesis Forensic toxicology reference

O-(Desisopropyl) Bisoprolol Acid: Evidence-Backed Application Scenarios for Scientific Procurement


Reference Standard for Quantification of the Major Bisoprolol Metabolite in Human Pharmacokinetic and Bioequivalence Studies

With O-(desisopropyl) bisoprolol acid representing 15–20% of the administered dose in humans and constituting the single most abundant metabolite [1], this compound is the indispensable calibrator for LC-MS/MS methods quantifying bisoprolol metabolite exposure in bioequivalence trials. Use of the alcohol precursor (Des O-isopropyl bisoprolol) or a structurally unrelated beta-blocker metabolite such as metoprolol acid (CAS 56392-14-4) will produce inaccurate quantification due to different ionization efficiencies and retention behavior, as the 14 Da mass difference and carboxylic acid functionality critically influence MS response and chromatographic selectivity [2].

System Suitability and Resolution Verification in Ph. Eur. and USP Bisoprolol Fumarate Monograph Methods

The Ph. Eur. monograph method for bisoprolol fumarate has been shown to provide superior chromatographic resolution between the bisoprolol peak and specified impurities (A, E, G) compared to the USP method, which failed to achieve complete resolution in certain conditions [3]. O-(Desisopropyl) bisoprolol acid, as Bisoprolol Impurity 18, serves as a critical system suitability marker when developing or validating chromatographic methods intended to meet Ph. Eur. resolution criteria, particularly for the separation of carboxylic acid-bearing impurities from the parent drug peak.

CYP2D6 Phenotyping Probe Metabolite in Pharmacogenetic Studies

The stereoselective formation of O-(desisopropyl) bisoprolol acid by CYP2D6, with an intrinsic clearance RS ratio of 1.50 [4], establishes this metabolite as a potential probe for CYP2D6 activity phenotyping. Laboratories conducting pharmacogenetic or drug–drug interaction studies involving bisoprolol can employ the racemic reference standard to establish baseline enantiomeric ratios of the metabolite, enabling detection of deviations in CYP2D6 poor metabolizers or in patients co-administered CYP2D6 inhibitors.

Authenticated Reference Material for Doping Control and Forensic Toxicology

The WADA-funded independent synthesis and full characterization of O-(desisopropyl) bisoprolol [5] provides forensic and anti-doping laboratories with an authenticated reference standard of known provenance. This is particularly relevant for laboratories required to maintain ISO/IEC 17025 accreditation, where the use of independently verified reference materials with published characterization data supports method validation documentation and courtroom defensibility of quantitative results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-(Desisopropyl) bisoprolol acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.